![molecular formula C8H9BBr2O4 B6304180 3,5-Dibromo-2,6-dimethoxyphenylboronic acid CAS No. 2121512-46-5](/img/structure/B6304180.png)
3,5-Dibromo-2,6-dimethoxyphenylboronic acid
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Overview
Description
3,5-Dibromo-2,6-dimethoxyphenylboronic acid is a chemical compound with the molecular weight of 339.78 .
Molecular Structure Analysis
The InChI code for 3,5-Dibromo-2,6-dimethoxyphenylboronic acid is1S/C8H9BBr2O4/c1-14-7-4 (10)3-5 (11)8 (15-2)6 (7)9 (12)13/h3,12-13H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving 3,5-Dibromo-2,6-dimethoxyphenylboronic acid are not detailed in the search results, boronic acids are generally known for their role in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
3,5-Dibromo-2,6-dimethoxyphenylboronic acid is stored at a temperature of 2-8°C . The compound’s molecular weight is 339.78 .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is a widely-used transition metal catalyzed carbon–carbon bond forming reaction . The 3,5-Dibromo-2,6-dimethoxyphenylboronic acid can be used as an organoboron reagent in this process .
Protodeboronation of Pinacol Boronic Esters
This compound can be used in the catalytic protodeboronation of pinacol boronic esters, which is a valuable but underdeveloped transformation . This process allows for formal anti-Markovnikov alkene hydromethylation .
Synthesis of 2H-Imidazo[1,5-a]pyridin-4-ium Bromides
3,5-Dibromo-2,6-dimethoxyphenylboronic acid can be used in the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides . These compounds are utilized as precursors for the preparation of N-heterocyclic carbene ligands .
Preparation of Monosubstituted Benzothiazoloquinazolinones
This compound can be used in the preparation of monosubstituted benzothiazoloquinazolinones . These compounds are potential monoamine oxidases inhibitors .
Preparation of Benzopyranone Derivatives
3,5-Dibromo-2,6-dimethoxyphenylboronic acid can be used in the preparation of benzopyranone derivatives . These derivatives are positive GABAA receptor modulators .
Rhodium Catalyzed Cyanation
This compound can be used in rhodium catalyzed cyanation with N-cyano-N-phenyl-p-methylbenzenesulfonamide .
Preparation of Bisphosphonate Inhibitors
3,5-Dibromo-2,6-dimethoxyphenylboronic acid can be used in the preparation of bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .
Preparation of Aryl Alkenes
This compound can be used in the preparation of aryl alkenes via three-component coupling catalyzed by palladium .
Safety and Hazards
The safety information for 3,5-Dibromo-2,6-dimethoxyphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
(3,5-dibromo-2,6-dimethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBr2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALBYDZRQJCTNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1OC)Br)Br)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBr2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2,6-dimethoxyphenylboronic acid |
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